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Compound of Interest

Compound Name:
2-Methoxy-3-methylphenylboronic

acid

Cat. No.: B1323003 Get Quote

This technical guide provides a detailed overview of the expected Nuclear Magnetic

Resonance (NMR) data for 2-Methoxy-3-methylphenylboronic acid. Due to the absence of

publicly available experimental NMR spectra for this specific compound, this guide presents

predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds and

established principles of NMR spectroscopy. This document is intended for researchers,

scientists, and professionals in the field of drug development who require an in-depth

understanding of the spectroscopic properties of this molecule.

Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm),

multiplicities, and coupling constants (J) in Hertz (Hz) for 2-Methoxy-3-methylphenylboronic
acid. These predictions are based on data from analogous compounds such as 2-

methoxyphenylboronic acid and 4-methoxy-2-methylphenylboronic acid.

Table 1: Predicted ¹H NMR Data
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

Ar-H (ortho to -

B(OH)₂)
7.2 - 7.4 d 7-8 1H

Ar-H (para to -

B(OH)₂)
6.8 - 7.0 t 7-8 1H

Ar-H (ortho to -

OCH₃)
6.7 - 6.9 d 7-8 1H

-OCH₃ 3.8 - 4.0 s - 3H

-CH₃ 2.2 - 2.4 s - 3H

-B(OH)₂ 4.5 - 5.5 s (broad) - 2H

Table 2: Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)

C-B 130 - 135

C-OCH₃ 155 - 160

C-CH₃ 135 - 140

C-H (ortho to -B(OH)₂) 130 - 135

C-H (para to -B(OH)₂) 115 - 120

C-H (ortho to -OCH₃) 110 - 115

-OCH₃ 55 - 60

-CH₃ 15 - 20

Experimental Protocols
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A general methodology for the acquisition of NMR spectra for phenylboronic acids is outlined

below. This protocol is based on standard practices in NMR spectroscopy.

Sample Preparation:

Dissolution: Approximately 5-10 mg of the 2-Methoxy-3-methylphenylboronic acid sample

is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The

choice of solvent can affect the chemical shifts, particularly for the labile -B(OH)₂ protons.

Internal Standard: A small amount of an internal standard, such as tetramethylsilane (TMS),

is added to the solution to provide a reference peak at 0 ppm.

Transfer: The solution is transferred to a 5 mm NMR tube.

NMR Data Acquisition:

Instrumentation: Spectra are typically recorded on a 300, 400, or 500 MHz NMR

spectrometer.

¹H NMR:

The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-

2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are

accumulated to achieve a good signal-to-noise ratio.

¹³C NMR:

A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to acquire the ¹³C

NMR spectrum.

The spectral width is typically set to 200-250 ppm.

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or

more) are generally required due to the lower natural abundance and smaller
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gyromagnetic ratio of the ¹³C nucleus.

Data Processing:

Fourier Transformation: The acquired free induction decay (FID) is converted into a

frequency-domain spectrum via Fourier transformation.

Phasing and Baseline Correction: The spectrum is manually or automatically phased and the

baseline is corrected to ensure accurate integration.

Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Integration and Peak Picking: The integrated areas of the signals are determined to quantify

the relative number of protons, and the chemical shifts of the peaks are recorded.

Visualizations
Chemical Structure:

The following diagram illustrates the chemical structure of 2-Methoxy-3-methylphenylboronic
acid.

Caption: Chemical structure of 2-Methoxy-3-methylphenylboronic acid.

NMR Experimental Workflow:

The diagram below outlines the typical workflow for an NMR experiment, from sample

preparation to data analysis.
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Caption: General workflow for an NMR experiment.

To cite this document: BenchChem. [Technical Guide: NMR Data of 2-Methoxy-3-
methylphenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1323003#2-methoxy-3-methylphenylboronic-acid-
nmr-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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